![molecular formula C20H25N5O2 B5537889 (1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of related bicyclic and tricyclic compounds often involves multi-step processes, including cyclization reactions, functional group transformations, and stereochemical considerations. For example, compounds with the diazabicyclo[3.3.1]nonanone skeleton have been prepared through sequences involving key steps like Dieckmann cyclization, ring expansion, and rearrangement reactions to form tricyclic heterocycles (Kracht et al., 2009), (Tanaka et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in the diazabicyclo[3.3.1]nonanone family features a complex bicyclic or tricyclic framework, with single-crystal X-ray diffraction data revealing significant details about their stereochemistry and conformation. These structures often exhibit chair or boat conformations, with variations in substituent positions influencing overall molecular geometry (Weber et al., 2001).
Chemical Reactions and Properties
Compounds with similar structures engage in a variety of chemical reactions, including cycloaddition, rearrangement, and condensation reactions. For instance, the [3+2]-cycloaddition reaction followed by ring-expansion rearrangement is used to synthesize tricyclic heterocycles with diazepine and triazole rings, indicating a versatile reactivity profile that allows for the construction of complex molecular architectures (Beilstein Journal of Organic Chemistry, 2018).
Scientific Research Applications
Synthesis and Receptor Ligands
The compound falls within a class of bicyclic σ receptor ligands explored for their cytotoxic activity against human tumor cell lines. In a study, stereoisomeric alcohols and methyl ethers derived from similar bicyclic structures showed high σ1 receptor affinity and exhibited significant cell growth inhibition in lung cancer cell lines, suggesting a potential for cancer therapy research (Geiger et al., 2007).
Conformational Studies
Conformational analysis of diazabicyclanones and diazabicyclanols, including compounds with similar bicyclic structures, has been conducted to understand their structural and conformational behavior. These studies, which utilize spectroscopic techniques and X-ray diffraction, help in understanding the physicochemical properties that may influence their biological activity (Gálvez et al., 1985).
Polymerization Catalysts
Certain diazabicyclo compounds act as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, which are crucial for synthesizing biodegradable plastics. These catalysts are of interest for developing environmentally friendly polymer materials (Lohmeijer et al., 2006).
Development of Antitumor Agents
The structural framework similar to the specified compound has been utilized in the development of novel antitumor agents. For example, imidazotetrazines synthesized through reactions involving related structures have shown broad-spectrum antitumor activity, highlighting the potential of these compounds in drug development (Stevens et al., 1984).
Synthesis of Nitrogen-Containing Compounds
Diazabicyclo compounds are also intermediates in the synthesis of complex nitrogen-containing molecules, which are of interest for their potential biological activities. The transformation of these structures into novel heterocyclic compounds can lead to the discovery of new drugs and materials (Minasyan et al., 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1S,5R)-6-benzyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-19(7-4-10-24-15-21-14-22-24)23-12-17-8-9-18(13-23)25(20(17)27)11-16-5-2-1-3-6-16/h1-3,5-6,14-15,17-18H,4,7-13H2/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXUKDNOCURWJK-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
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